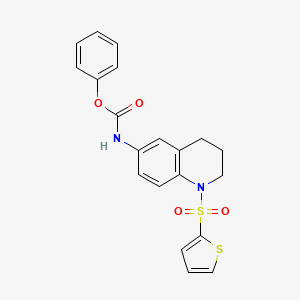
N-(2,4-dichlorophenyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dichlorophenyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-3-carboxamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO) that has been widely used in scientific research for its potential applications in various fields.
Mechanism of Action
N-(2,4-dichlorophenyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-3-carboxamide selectively binds to TSPO, which is a transmembrane protein located in the outer mitochondrial membrane. TSPO is involved in various cellular functions such as cholesterol transport, steroidogenesis, and apoptosis. This compound binding to TSPO modulates its function, resulting in the regulation of cellular processes such as immune cell activation, inflammation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to modulate various biochemical and physiological effects such as immune cell activation, inflammation, and apoptosis. In immune cells, this compound binding to TSPO has been shown to regulate cytokine production, T cell activation, and phagocytosis. In inflammation, this compound has been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-1β. In apoptosis, this compound has been shown to induce cell death in cancer cells by activating the mitochondrial apoptotic pathway.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2,4-dichlorophenyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-3-carboxamide in lab experiments is its high selectivity for TSPO, which allows for specific targeting of TSPO expression in cells and tissues. Another advantage is its stability and low toxicity, which allows for safe and reliable use in experiments. However, one limitation is its relatively low affinity for TSPO, which may require higher concentrations to achieve desired effects. Another limitation is its limited availability and high cost, which may limit its use in certain experiments.
Future Directions
There are several future directions for the use of N-(2,4-dichlorophenyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-3-carboxamide in scientific research. One direction is the development of more potent and selective TSPO ligands for improved targeting and modulation of TSPO expression. Another direction is the exploration of the role of TSPO in various disease states such as neurodegenerative diseases, cancer, and autoimmune disorders. Additionally, the use of this compound in combination with other drugs or therapies may provide synergistic effects and improved therapeutic outcomes.
Synthesis Methods
N-(2,4-dichlorophenyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-3-carboxamide can be synthesized through a multistep process involving the reaction of 2,4-dichlorobenzonitrile with 3-(2-aminoethyl)pyridine to form 2,4-dichloro-N-(pyridin-3-yl)benzamide. This intermediate compound is then reacted with o-toluidine in the presence of a palladium catalyst to form this compound.
Scientific Research Applications
N-(2,4-dichlorophenyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-3-carboxamide has been extensively used in scientific research for its potential applications in various fields such as neurology, oncology, and immunology. In neurology, this compound has been used as a PET radiotracer to visualize and quantify TSPO expression in the brain, which is associated with neuroinflammation and neurodegenerative diseases. In oncology, this compound has been used to target TSPO expression in cancer cells, which is associated with tumor progression and metastasis. In immunology, this compound has been used to study the role of TSPO in immune cell activation and inflammation.
properties
IUPAC Name |
N-(2,4-dichlorophenyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Cl2N4O/c1-15-5-2-3-7-18(15)20-10-11-22(28-27-20)29-12-4-6-16(14-29)23(30)26-21-9-8-17(24)13-19(21)25/h2-3,5,7-11,13,16H,4,6,12,14H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWAPPZIKSOZKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)N3CCCC(C3)C(=O)NC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2724357.png)
![N-cyclooctyl-4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide](/img/structure/B2724358.png)

![N,2,4-trimethyl-5-{methyl[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide](/img/structure/B2724366.png)


![4-chloro-N-(1-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide](/img/structure/B2724370.png)

![1-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2724373.png)



